

# Determining the Minimum Inhibitory Concentration (MIC) of GSK1829820A against Mycobacterium tuberculosis H37Rv

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

[Get Quote](#)

## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel compound **GSK1829820A** against the reference strain of Mycobacterium tuberculosis, H37Rv. The protocol details the standardized broth microdilution method, a widely accepted and reliable technique for assessing the in vitro antimycobacterial activity of new chemical entities. Additionally, an overview of the Resazurin Microtiter Assay (REMA) is included as a rapid and cost-effective alternative. This guide is intended to provide researchers with the necessary protocols to independently verify and expand upon the activity of **GSK1829820A**.

## Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. **GSK1829820A** is a promising candidate inhibitor of Mtb gyrase, an essential enzyme for bacterial DNA replication.<sup>[1][2]</sup> Determining the MIC is a critical first step in the preclinical evaluation of this compound, providing a quantitative measure of its potency.

The H37Rv strain of *M. tuberculosis* is a well-characterized, virulent laboratory strain that serves as a standard for antimicrobial susceptibility testing.[\[3\]](#)[\[4\]](#) This document outlines the EUCAST (European Committee on Antimicrobial Susceptibility Testing) recommended broth microdilution method for MIC determination, which is considered a reference standard.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

The following table summarizes hypothetical MIC values for **GSK1829820A** against *M. tuberculosis* H37Rv, presented for illustrative purposes. Researchers should generate their own data following the provided protocols.

Compound	<i>M. tuberculosis</i> Strain	MIC (µg/mL)	MIC (µM)	Method	Reference Drugs	MIC (µg/mL)
GSK1829820A	H37Rv	0.06	0.12	Broth Microdilution	Isoniazid	0.03 - 0.12 <a href="#">[5]</a>
GSK1829820A	H37Rv	0.06	0.12	REMA	Rifampicin	0.06 - 0.25
Moxifloxacin	0.12 - 0.5 <a href="#">[6]</a>					

Note: The MIC values for **GSK1829820A** are placeholders and should be determined experimentally.

## Experimental Protocols

### Broth Microdilution Method for MIC Determination

This protocol is adapted from the EUCAST reference method for *Mtb* susceptibility testing.[\[5\]](#)[\[7\]](#)

#### 3.1.1. Materials

- *Mycobacterium tuberculosis* H37Rv (ATCC 27294)
- Middlebrook 7H9 broth base

- Oleic acid-albumin-dextrose-catalase (OADC) enrichment
- Glycerol
- Sterile distilled water
- **GSK1829820A** and reference drugs (e.g., Isoniazid, Rifampicin)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Sterile 96-well U-bottom microtiter plates
- Sterile glass beads (3-5 mm)
- McFarland 0.5 turbidity standard
- Incubator at 37°C
- Biosafety cabinet (Class II or higher)
- Inverted mirror for reading plates

### 3.1.2. Preparation of Media and Reagents

- Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment.
- Drug Stock Solutions: Dissolve **GSK1829820A** and reference drugs in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in complete 7H9 broth to create working stock solutions.

### 3.1.3. Inoculum Preparation

- Culture *M. tuberculosis* H37Rv on Middlebrook 7H10 or 7H11 agar for 3-4 weeks.
- Transfer a few colonies into a sterile tube containing 5 mL of complete 7H9 broth and glass beads.

- Vortex for 1-2 minutes to break up clumps.
- Allow the large particles to settle for 30 minutes.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using sterile distilled water. This corresponds to approximately  $1 \times 10^7$  CFU/mL.
- Prepare a 1:100 dilution of the adjusted suspension in complete 7H9 broth to obtain the final inoculum of approximately  $1 \times 10^5$  CFU/mL.

#### 3.1.4. Assay Procedure

- In a 96-well plate, add 100  $\mu$ L of complete 7H9 broth to all wells.
- Add 100  $\mu$ L of the highest concentration of **GSK1829820A** working stock to the first column of wells.
- Perform a 2-fold serial dilution by transferring 100  $\mu$ L from the first column to the second, and so on, down to the desired final concentration. Discard 100  $\mu$ L from the last column of the dilution series.
- Include wells for a positive control (no drug) and a negative control (no bacteria).
- Inoculate all test and positive control wells with 100  $\mu$ L of the final bacterial inoculum ( $1 \times 10^5$  CFU/mL). The final volume in each well will be 200  $\mu$ L.
- Seal the plate in a gas-permeable bag and incubate at 37°C.
- Read the plates using an inverted mirror when visible growth is apparent in the positive control wells (typically 10-14 days).
- The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of *M. tuberculosis*.

## Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay that provides results more rapidly than traditional growth-based methods.<sup>[8][9][10]</sup>

### 3.2.1. Additional Materials

- Resazurin sodium salt powder
- Sterile phosphate-buffered saline (PBS)

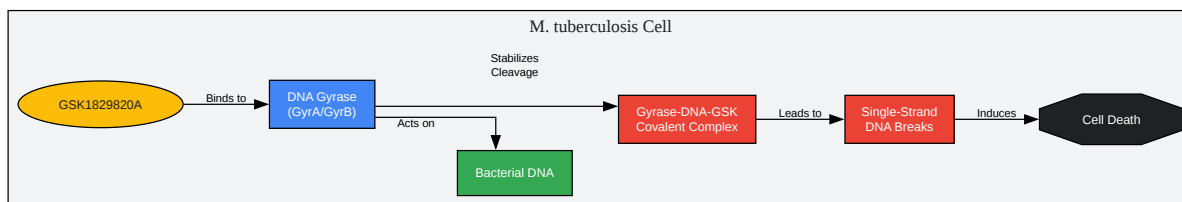
### 3.2.2. Assay Procedure

- Perform the drug dilutions and inoculation in the 96-well plate as described in the broth microdilution method (sections 3.1.3 and 3.1.4).
- Incubate the plate at 37°C for 7 days.
- Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water and filter-sterilize.
- Add 30 µL of the resazurin solution to each well.
- Re-incubate the plate at 37°C for 24-48 hours.
- Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.[9] The MIC is the lowest drug concentration that remains blue.

## Visualizations

### Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors

**GSK1829820A** is hypothesized to be a Mycobacterium tuberculosis gyrase inhibitor (MGI). These compounds act by stabilizing the covalent complex between DNA gyrase and cleaved DNA, which leads to single-stranded DNA breaks and ultimately cell death.[1][2] This mechanism differs from that of fluoroquinolones, which typically induce double-stranded breaks.[1]

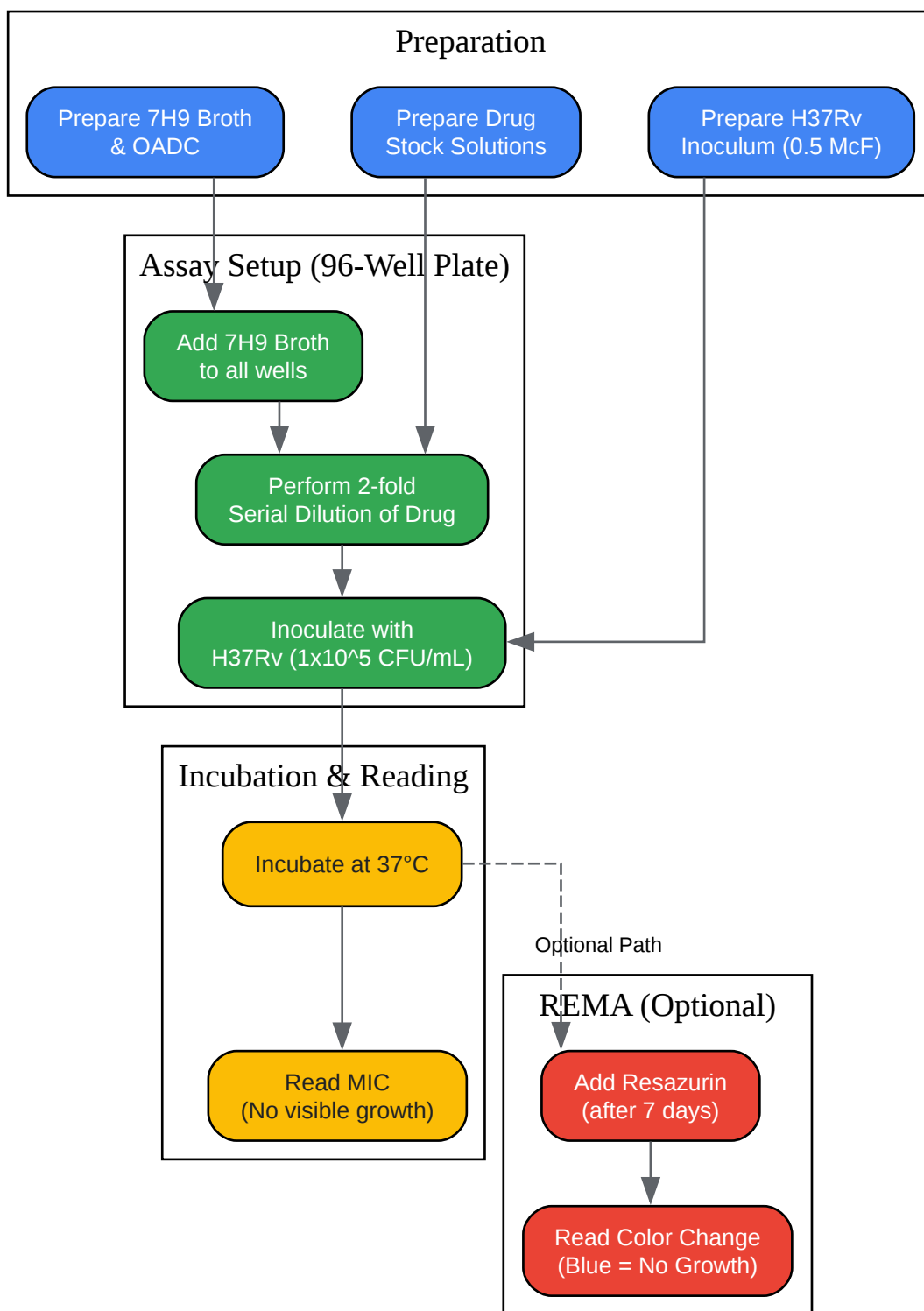


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **GSK1829820A**.

## Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of **GSK1829820A**.



[Click to download full resolution via product page](#)

Caption: Broth microdilution workflow for MIC determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variation among genome sequences of H37Rv strains of Mycobacterium tuberculosis from multiple laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the Minimum Inhibitory Concentration (MIC) of GSK1829820A against Mycobacterium tuberculosis H37Rv]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607770#determining-the-mic-of-gsk1829820a-for-h37rv]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)